REACTION_CXSMILES
|
COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:10])=CC=1.[NH2:23][C:24]1[CH:25]=[C:26]([C:30]2([CH3:37])[NH:35][C:34](=O)[CH2:33][O:32][CH2:31]2)[CH:27]=[CH:28][CH:29]=1>COCCOC>[NH2:23][C:24]1[CH:25]=[C:26]([C:30]2([CH3:37])[NH:35][C:34](=[S:10])[CH2:33][O:32][CH2:31]2)[CH:27]=[CH:28][CH:29]=1
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C1(COCC(N1)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 80° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After complete conversion, the solvent was partially removed at reduced pressure
|
Type
|
ADDITION
|
Details
|
the dark orange oil diluted with dichloromethane (5 ml)
|
Type
|
WASH
|
Details
|
before washing with 1 M HCl (2×5 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×10 ml)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C1(COCC(N1)=S)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |